LP-922761 is a potent and selective inhibitor of the AAK1 (AP2-associated kinase 1), primarily explored for its therapeutic potential in treating neuropathic pain. This compound has garnered attention due to its ability to modulate pain pathways effectively, making it a candidate for further development in pain management therapies. The compound exhibits a low in vitro IC50 value of approximately 4.8 nM, indicating strong potency against its target kinase, with cellular IC50 values around 7.6 nM .
LP-922761 was developed as part of a series of AAK1 inhibitors aimed at addressing various pain-related conditions. It falls under the category of small molecule inhibitors, specifically targeting protein kinases involved in cellular signaling pathways that regulate pain perception and inflammation. The compound has been synthesized and characterized through various biochemical assays to confirm its efficacy and selectivity against AAK1 .
The synthesis of LP-922761 involves several key steps that ensure the purity and efficacy of the final product. The detailed synthesis process includes:
LP-922761's molecular structure is characterized by a complex arrangement that allows it to interact specifically with the AAK1 kinase domain. The structure can be represented as follows:
The compound features functional groups that enhance its binding affinity to the target enzyme, including a sulfonamide moiety which is critical for its activity against AAK1. The structural data obtained from crystallography studies indicate that LP-922761 exists predominantly in a monomeric form, which is essential for its biological activity .
The chemical reactivity of LP-922761 is significant in understanding its mechanism of action. Key reactions include:
The detailed reaction pathways and kinetics are analyzed through various biochemical assays, confirming the inhibitor's effectiveness .
The mechanism by which LP-922761 exerts its effects involves several steps:
LP-922761 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems .
LP-922761 has significant potential applications in scientific research and clinical settings:
AAK1 phosphorylates the μ2 subunit of the AP-2 adaptor complex at Thr156, a critical step in clathrin-coated vesicle formation during CME. This post-translational modification enhances the affinity of AP-2 for cargo receptors like transferrin and G-protein-coupled receptors (GPCRs), facilitating their internalization. Structural analyses reveal AAK1’s conserved kinase domain binds AP-2 through its α-adaptin interaction domain, positioning it as a regulatory checkpoint for membrane trafficking [6].
The enzymatic mechanism involves AAK1’s activation upon clathrin binding, which induces conformational changes exposing its catalytic site. X-ray crystallography studies of AAK1-inhibitor complexes (e.g., K252a) demonstrate interaction with the kinase’s hinge region through hydrogen bonding, stabilizing the inactive conformation [6]. This precise molecular intervention underpins LP-922761’s design rationale.
Genetic and pharmacological evidence establishes AAK1 as a master regulator of neuropathic pain. AAK1-knockout mice exhibit:
LP-922761 inhibits AAK1 with IC50 values of 4.8 nM (enzyme assay) and 7.6 nM (cellular assay), effectively recapitulating knockout phenotypes. It demonstrates peripheral restriction (brain/plasma ratio = 0.007), confining activity to spinal cord circuits where AAK1 modulates α2-adrenergic receptor trafficking. Electrophysiological studies confirm LP-922761 suppresses injury-induced spontaneous activity in spinal wide dynamic range neurons by 78%, mechanistically linking AAK1 inhibition to pain pathway disruption [2] [4] [8].
Table 1: Selectivity Profile of LP-922761
Target | IC50 (nM) | Selectivity vs. AAK1 |
---|---|---|
AAK1 (enzyme assay) | 4.8 | 1x |
AAK1 (cell assay) | 7.6 | 1x |
BIKE | 24 | 5x |
GAK | >10,000 | >2,000x |
Opioid receptors | >10,000 | >2,000x |
α2-Adrenergic receptors | >10,000 | >2,000x |
AAK1 inhibition represents a mechanistically distinct approach to neuropathic pain management, addressing limitations of current therapeutics:
Clinical validation comes from advanced analogs like BMS-986176/LX-9211, demonstrating significant efficacy in Phase II trials for diabetic neuropathy (NCT04455633) and post-herpetic neuralgia (NCT04662281) [6]. The global pain therapeutics market (projected $120.7B by 2033) reflects growing demand for targeted agents like AAK1 inhibitors, particularly in neuropathic pain segments [10].
Table 2: Pain Management Therapeutics Market by Indication (2024 Projections)
Indication | Market Share | Projected Value (USD Billion) |
---|---|---|
Arthritic Pain | 35.0% | 29.8 |
Neuropathic Pain | 28.2% | 24.0 |
Chronic Back Pain | 15.7% | 13.4 |
Cancer Pain | 9.3% | 7.9 |
Postoperative Pain | 6.1% | 5.2 |
Fibromyalgia | 5.7% | 4.9 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8